![molecular formula C26H32N4O2 B5495862 2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)
2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide
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Overview
Description
2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties . This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, which is further substituted with a cyclohexylamino group and a phenoxy group linked to an N,N-diethylacetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of phthalazin-1-one derivatives with cyclohexylamine to introduce the cyclohexylamino group . This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to form the phenoxy-substituted phthalazine . Finally, the N,N-diethylacetamide moiety is introduced through a reaction with diethylamine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and phthalazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can lead to the formation of amine-substituted products .
Scientific Research Applications
2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2) or as a binder of gamma-aminobutyric acid (GABA) receptors . These interactions result in anti-inflammatory, analgesic, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core structure.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent with a phthalazine ring.
Uniqueness
2-{4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy}-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties . Its combination of a cyclohexylamino group and a phenoxy-N,N-diethylacetamide moiety differentiates it from other phthalazine derivatives .
Properties
IUPAC Name |
2-[4-[4-(cyclohexylamino)phthalazin-1-yl]phenoxy]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-3-30(4-2)24(31)18-32-21-16-14-19(15-17-21)25-22-12-8-9-13-23(22)26(29-28-25)27-20-10-6-5-7-11-20/h8-9,12-17,20H,3-7,10-11,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNFRRXDWSOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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